6-(2-Bromoacetyl)isochroman-1-one
Description
Properties
Molecular Formula |
C11H9BrO3 |
|---|---|
Molecular Weight |
269.09 g/mol |
IUPAC Name |
6-(2-bromoacetyl)-3,4-dihydroisochromen-1-one |
InChI |
InChI=1S/C11H9BrO3/c12-6-10(13)8-1-2-9-7(5-8)3-4-15-11(9)14/h1-2,5H,3-4,6H2 |
InChI Key |
UEQNXZFPJUIRRN-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)C2=C1C=C(C=C2)C(=O)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Bromoacetyl)isochroman-1-one typically involves the reaction of 3,4-dihydro-1H-isochromen-1-one with bromoacetyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions and scaling up the process, would apply to its industrial production.
Chemical Reactions Analysis
Types of Reactions
6-(Bromoacetyl)-3,4-dihydro-1H-isochromen-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoacetyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Cyclization Reactions: Catalysts such as acids or bases are employed to facilitate cyclization.
Major Products Formed
The major products formed from these reactions include various substituted coumarins, oxidized derivatives, and complex heterocyclic compounds .
Scientific Research Applications
6-(Bromoacetyl)-3,4-dihydro-1H-isochromen-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and as a fluorescent probe.
Industry: The compound is used in the synthesis of dyes and other industrially significant chemicals
Mechanism of Action
The mechanism of action of 6-(2-Bromoacetyl)isochroman-1-one involves its interaction with various molecular targets. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing inhibitors .
Comparison with Similar Compounds
Structural and Electronic Features
Core Scaffold Comparison: The isochroman-1-one framework is shared across multiple bioactive compounds, including ochratoxin A (a mycotoxin), hydrangenol (antidiabetic), and fusarentin (insecticide) . Substituents on this scaffold dictate electronic properties and biological interactions. For example:
- 6-(2-Bromoacetyl)isochroman-1-one : The electron-withdrawing bromoacetyl group enhances electrophilicity at the acetyl carbon, facilitating reactions with nucleophiles (e.g., thiols in enzymes).
- 3-(4-Methoxyphenyl)isochroman-1-one : A methoxy group at the 3-position introduces electron-donating effects, stabilizing the aromatic system and promoting C-H···O interactions in crystal packing .
- Ochratoxin A : A hydroxy group on the isochroman-1-one moiety undergoes photoinduced proton transfer, leading to a large Stokes shift in fluorescence spectra .
Key Structural Differences :
Antimicrobial Activity :
- 8-Hydroxy-3-(4-oxopentyl)isochroman-1-one (2-3) : Exhibits weak inhibition against E. coli and S. aureus .
- 3R-8-Methoxy Derivatives (157–160) : Show mild antifungal activity against C. albicans .
- This compound : While direct data is unavailable, the bromoacetyl group in related compounds (e.g., 3-(2-bromoacetyl)coumarins) confers anticancer activity via alkylation of cellular targets .
Mechanistic Insights :
Physicochemical Properties
- NMR Profiles : Isochroman-1-one derivatives exhibit distinct 1H/13C NMR signals. For example, unsubstituted isochroman-1-one shows peaks at δ 8.06 (aromatic H) and 165.0 ppm (lactone carbonyl) . Bromoacetyl substitution would downfield-shift adjacent protons due to electron withdrawal.
- Thermal Stability : Twisted ring conformations in 3-(4-methoxyphenyl)isochroman-1-one (e.g., dihedral angle = 65.3° between rings) may reduce thermal stability compared to planar analogs .
Q & A
Q. What statistical approaches are appropriate for analyzing dose-response data in toxicity studies of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
